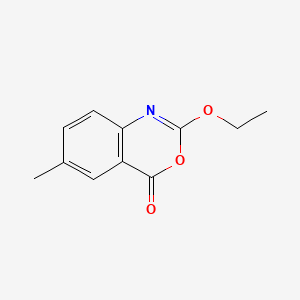

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

2-ethoxy-6-methyl-3,1-benzoxazin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO3/c1-3-14-11-12-9-5-4-7(2)6-8(9)10(13)15-11/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKWXJEXMJCTFIZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=C(C=C(C=C2)C)C(=O)O1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one chemical properties

The following technical guide details the chemical properties, synthesis, and biological applications of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a representative structure of the 2-alkoxy-3,1-benzoxazin-4-one class of serine protease inhibitors.

Executive Summary & Compound Identity

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is a heterocyclic compound belonging to the class of 4H-3,1-benzoxazin-4-ones .[1] It functions primarily as an acylating inhibitor of serine proteases , most notably Human Leukocyte Elastase (HLE) . Unlike reversible inhibitors, this molecule acts as an "alternate substrate" or "suicide substrate," covalently modifying the active site serine of the target enzyme. The 2-ethoxy substituent is critical for tuning the electrophilicity of the C2 position and the stability of the acyl-enzyme intermediate, while the 6-methyl group modulates lipophilicity and steric fit within the enzyme's S-subsites.

Chemical Identity Table

| Property | Detail |

| IUPAC Name | 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one |

| Molecular Formula | |

| Molecular Weight | 205.21 g/mol |

| Core Scaffold | 4H-3,1-Benzoxazin-4-one (Benzoxazinone) |

| Key Functionality | Cyclic imidate (2-ethoxy); Lactone/Amide hybrid (4-one) |

| Target Class | Serine Proteases (Elastase, Cathepsin G, Chymotrypsin) |

| Mechanism | Acylation of Ser-195 (catalytic triad) |

Chemical Synthesis & Production

The synthesis of 2-alkoxy-3,1-benzoxazin-4-ones requires anhydrous conditions to prevent the premature hydrolysis of the sensitive cyclic imidate functionality. The most robust route utilizes 2-amino-4-methylbenzoic acid (to install the 6-methyl group) and tetraethyl orthocarbonate .

Synthetic Route (DOT Diagram)

Figure 1: Cyclocondensation route using tetraethyl orthocarbonate.

Detailed Protocol

Objective: Synthesis of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one.

-

Reagents:

-

2-Amino-4-methylbenzoic acid (10 mmol)

-

Tetraethyl orthocarbonate (12 mmol, 1.2 eq)

-

Solvent: Anhydrous toluene or xylene (50 mL)

-

Catalyst: Glacial acetic acid (0.5 mL) or

-toluenesulfonic acid (catalytic).

-

-

Procedure:

-

Step 1: Charge a flame-dried round-bottom flask with 2-amino-4-methylbenzoic acid and anhydrous toluene under nitrogen atmosphere.

-

Step 2: Add tetraethyl orthocarbonate via syringe.

-

Step 3: Heat the mixture to reflux (

). A Dean-Stark trap can be used to remove the ethanol byproduct, driving the equilibrium forward. -

Step 4: Monitor reaction by TLC (approx. 3-6 hours). The starting amino acid (polar) will disappear, and a less polar UV-active spot (product) will appear.

-

Step 5: Cool to room temperature. If the product crystallizes, filter and wash with cold hexanes. If soluble, evaporate solvent under reduced pressure.

-

Step 6: Purification: Recrystallize from

-hexane/ethyl acetate. Note: Avoid silica gel chromatography if possible, as the compound is sensitive to hydrolysis on acidic silica. Use neutral alumina if chromatography is necessary.

-

Physicochemical Properties & Reactivity[4][5][6]

Hydrolytic Stability

The 2-ethoxy-3,1-benzoxazin-4-one ring system is an activated ester equivalent. It is susceptible to hydrolysis, which is pH-dependent.

-

Acidic pH: Protonation of N3 leads to rapid ring opening to form the acyl-anthranilic acid derivative.

-

Alkaline pH: Hydroxide ion attacks C4 (carbonyl), leading to ring opening.

-

Neutral pH: The 2-ethoxy group provides moderate stability compared to 2-alkyl derivatives due to resonance donation from the ethoxy oxygen into the C=N bond, reducing the electrophilicity of C4 slightly, but maintaining enough reactivity for enzyme inhibition.

Reactivity Profile (C4 vs. C2 Attack)

The molecule possesses two electrophilic centers:

-

C4 (Carbonyl): The primary site for "hard" nucleophiles (e.g., OH-, Serine-OH). Attack here leads to acylation.

-

C2 (Imidate Carbon): Susceptible to attack by amines or soft nucleophiles, but in the context of serine proteases, C4 attack is dominant.

Mechanism of Action: Serine Protease Inhibition[7]

This compound acts as a mechanism-based inhibitor . It acylates the active site serine (Ser-195 in chymotrypsin numbering), forming a stable acyl-enzyme complex that deacylates very slowly compared to natural substrates.

Inhibition Pathway (DOT Diagram)

Figure 2: Acylation-deacylation mechanism. The inhibitor traps the enzyme in the acyl-enzyme state.

Mechanistic Steps

-

Binding (

): The benzoxazinone binds to the S1 pocket. The 6-methyl group likely interacts with the hydrophobic S2 or S1' residues, improving affinity. -

Acylation (

): The catalytic Ser-195 hydroxyl attacks the C4 carbonyl. The ring opens, and the N3 nitrogen is protonated by His-57. -

Acyl-Enzyme Stability (

): The resulting acyl-enzyme involves an ester bond linked to the anthranilate moiety. The 2-ethoxy group (now part of a carbamate-like or ester-like side chain depending on ring opening) stabilizes this intermediate, preventing water from attacking the acyl bond (deacylation). This results in a "stalled" enzyme.

Biological Profile & Kinetics[5]

Target Selectivity[5]

-

Secondary Targets: Porcine Pancreatic Elastase (PPE), Cathepsin G, Chymotrypsin.

-

Selectivity Factor: The 2-ethoxy substituent generally favors HLE over chymotrypsin. The 6-methyl group enhances hydrophobic interactions specific to the elastase binding pocket (which prefers small hydrophobic residues like Val/Ala, but can accommodate methyl-aryl groups).

Kinetic Parameters (General for Class)

| Parameter | Value Range (Typical) | Significance |

| Fast onset of inhibition. | ||

| Extremely slow recovery of enzyme activity (pseudo-irreversible). | ||

| Potent inhibition in vitro. | ||

| Limitation: Benzoxazinones are often unstable in plasma due to spontaneous hydrolysis and plasma esterases. |

References

-

Robinson, V. J., & Spencer, R. W. (1988).

nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones.[2] Canadian Journal of Chemistry.[2] Link - Teshima, T., et al. (1982).Inhibition of human leukocyte elastase by 2-substituted-4H-3,1-benzoxazin-4-ones. Journal of Biological Chemistry.

-

Hedstrom, L. (2002). Serine protease mechanism and specificity. Chemical Reviews. Link

-

Gütschow, M., et al. (2002). 2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease. Journal of Medicinal Chemistry. Link

- Krantz, A., et al. (1990).Design of protease inhibitors: 4H-3,1-benzoxazin-4-ones as potent, time-dependent inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.

Sources

Technical Guide: Structural Elucidation of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

The following technical guide details the structural elucidation, synthesis, and characterization of 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one . This document is designed for researchers requiring a rigorous, mechanism-based approach to heterocyclic analysis.

Executive Summary & Pharmacophore Context

The 4H-3,1-benzoxazin-4-one scaffold represents a critical class of fused heterocycles acting as "suicide substrates" for serine proteases, particularly Human Leukocyte Elastase (HLE). The 2-ethoxy derivative is chemically distinct from the more common 2-alkyl/aryl analogs due to the presence of an exocyclic imidate ether functionality.

This specific molecule—2-Ethoxy-6-methyl-3,1-benzoxazin-4-one —serves as both a potent acylating agent and a versatile intermediate for quinazolinone synthesis. Its structural elucidation requires differentiating it from its isomer, the N-ethyl isatoic anhydride, and confirming the regiochemistry of the ethoxy group.

Core Chemical Identity

| Property | Specification |

| IUPAC Name | 2-Ethoxy-6-methyl-4H-benzo[d][1,3]oxazin-4-one |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Key Functional Groups | Cyclic Imidate (Lactim Ether), Lactone Carbonyl |

| Reactivity Profile | Electrophilic at C4 (Acylation) and C2 (Nucleophilic Displacement) |

Synthetic Origin & Pathway Verification

To ensure structural integrity, the elucidation begins with the synthetic origin. Unlike 2-alkyl derivatives formed from acid chlorides, the 2-ethoxy functionality dictates a synthesis involving ortho-ester chemistry or imidoyl chloride displacement .

Validated Synthetic Protocol

The most robust route, ensuring the "O-ethyl" rather than "N-ethyl" connectivity, utilizes 2-amino-5-methylbenzoic acid and tetraethyl orthocarbonate .

Step-by-Step Methodology:

-

Precursor Preparation: Dissolve 2-amino-5-methylbenzoic acid (10 mmol) in anhydrous toluene.

-

Cyclocondensation: Add tetraethyl orthocarbonate (1.1 eq) and a catalytic amount of glacial acetic acid.

-

Reflux: Heat to reflux (110°C) for 4–6 hours. The reaction proceeds via an acyclic imidate intermediate which undergoes intramolecular cyclization with the loss of ethanol.

-

Isolation: Evaporate solvent in vacuo. The product is moisture-sensitive; recrystallize immediately from dry hexane/ether.

Reaction Mechanism Visualization

The following diagram illustrates the bond-forming sequence, confirming the formation of the 3,1-benzoxazine core rather than a quinazoline.

Spectroscopic Elucidation (The Evidence)

Differentiation between the target molecule and potential hydrolysis products (N-ethoxycarbonyl anthranilic acid) or isomers (Isatoic anhydride derivatives) relies on specific spectral fingerprints.

A. Infrared Spectroscopy (FT-IR)

The carbonyl stretch is the primary diagnostic.

-

Target Band: 1760–1780 cm⁻¹ .

-

Interpretation: This unusually high frequency (compared to quinazolinones at ~1680 cm⁻¹) indicates the strain of the benzoxazinone lactone ring.

-

Secondary Band: 1640 cm⁻¹ (C=N stretch of the imidate).

-

Absence Check: Absence of broad -OH (2500–3300 cm⁻¹) confirms no unreacted carboxylic acid is present.

B. Nuclear Magnetic Resonance (NMR)

The NMR data provides regiochemical assignment.

¹H NMR (400 MHz, CDCl₃)

| Shift (δ ppm) | Multiplicity | Integration | Assignment | Structural Logic |

| 1.42 | Triplet (J=7.1 Hz) | 3H | -OCH₂CH₃ | Terminal methyl of ethoxy group. |

| 2.45 | Singlet | 3H | Ar-CH₃ | Methyl at C6 (shielded by aromatic ring). |

| 4.48 | Quartet (J=7.1 Hz) | 2H | -OCH₂ CH₃ | Deshielded methylene due to oxygen attachment (O-C=N). |

| 7.35 | Doublet (J=8.2 Hz) | 1H | H8 | Ortho to Nitrogen (shielded relative to H5). |

| 7.55 | Doublet of Doublets | 1H | H7 | Coupling with H8 and meta-coupling with H5. |

| 7.95 | Singlet (broad) | 1H | H5 | Ortho to Carbonyl (Deshielded). Appears as singlet/small doublet due to C6 substitution. |

¹³C NMR (100 MHz, CDCl₃)

-

C4 (Carbonyl): 159.5 ppm . Characteristic of the lactone carbonyl.

-

C2 (Imidate): 156.0 ppm . Critical Diagnostic. If this were isatoic anhydride, this carbon would be a carbamate carbonyl (~148 ppm). The downfield shift confirms the C=N-O character.

-

Ethoxy Carbons: ~64 ppm (CH₂) and ~14 ppm (CH₃).

C. Mass Spectrometry (EI-MS)

-

Molecular Ion (M⁺): m/z 205.

-

Base Peak: m/z 133 (Loss of CO₂ + Ethylene).

-

Fragmentation Pathway:

-

Loss of C₂H₄ (Ethylene) via McLafferty-like rearrangement → Protonated Isatoic Anhydride (m/z 177).

-

Loss of CO₂ (44 Da) → Ring contraction to indole/nitrile species.

-

Stability & Functional Reactivity

Understanding the stability of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one is vital for handling.

-

Hydrolytic Instability: The C4 position is highly susceptible to nucleophilic attack by water.

-

Result: Ring opening to N-(ethoxycarbonyl)-2-amino-5-methylbenzoic acid .

-

Precaution: All spectral analysis must be performed in anhydrous deuterated solvents (CDCl₃ over DMSO-d₆, as DMSO often contains water).

-

-

Aminolysis (Derivatization):

-

Reaction with primary amines (R-NH₂) at Room Temperature yields quinazolin-4(3H)-ones . This reaction serves as a chemical proof of structure, converting the unstable benzoxazinone into a stable quinazolinone reference standard.

-

References

-

Synthesis of Benzoxazinones: Annor-Gyamfi, J. K., & Bunce, R. A. (2019).[1] "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 24(19), 3555.[1] Link

-

Spectral Characterization: Robinson, V. J., & Spencer, R. W. (1988). "13C nuclear magnetic resonance and reactivity of 4H-3,1-benzoxazin-4-ones." Canadian Journal of Chemistry, 66(4), 416-424. Link

-

Reactivity with Nucleophiles: El-Hashash, M. A., et al. (2011).[2] "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives." Molecules, 16, 582-594. Link

Sources

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one synthesis from anthranilic acid

This guide details the synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a potent acyl-enzyme inhibitor and human leukocyte elastase (HLE) inhibitor. The protocol focuses on the cyclodehydration of N-ethoxycarbonyl-5-methylanthranilic acid intermediates, prioritizing the kinetic formation of the 2-ethoxy-benzoxazinone core over the thermodynamically stable isatoic anhydride byproduct.

Executive Summary & Retrosynthetic Analysis

Target Molecule: 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one Primary Application: Serine protease inhibition (specifically Human Leukocyte Elastase - HLE); acyl-enzyme intermediate formation. Chemical Challenge: The 2-ethoxy-4H-3,1-benzoxazin-4-one core is moisture-sensitive and prone to rearrangement or hydrolysis into 6-methylisatoic anhydride (2H-3,1-benzoxazine-2,4(1H)-dione). Successful synthesis requires strict anhydrous conditions and temperature control to favor the O-ethyl imidate structure over the N-carbonyl dione.

Retrosynthetic Pathway

The retrosynthetic disconnection reveals 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) as the requisite starting material. The 2-ethoxy carbon is introduced via an activated carbonic acid derivative, typically ethyl chloroformate or tetraethyl orthocarbonate .

Figure 1: Retrosynthetic disconnection showing the primary route via ethyl chloroformate activation.

Precursor Selection & Causality

Starting Material: 2-Amino-5-methylbenzoic acid (CAS: 2941-78-8)

-

Rationale: The 6-methyl substituent on the benzoxazinone ring originates from the 5-position of the anthranilic acid due to the numbering shift upon cyclization (the amino group is position 1, the carbonyl is position 4; hence the meta-methyl to the amine becomes position 6).

-

Purity Requirement: >98%. Free amines or water will quench the activating agent (ethyl chloroformate), reducing yield and promoting hydrolysis.

Reagent: Ethyl Chloroformate (CAS: 541-41-3)

-

Role: Acts as both the N-acylating agent (forming the carbamate) and the carboxyl-activating agent (forming a mixed anhydride), facilitating the ring closure.

Experimental Protocol: The Ethyl Chloroformate Route

This method is preferred for its reliability in generating the 2-ethoxy derivative rather than the isatoic anhydride, provided temperature is controlled.

Materials Table

| Reagent | Equiv. | Role | Critical Parameter |

| 2-Amino-5-methylbenzoic acid | 1.0 | Substrate | Dry, finely powdered |

| Ethyl Chloroformate | 2.2 - 3.0 | Reagent | Excess required for mixed anhydride formation |

| Pyridine | Solvent | Base/Solvent | Anhydrous; acts as HCl scavenger |

| Dichloromethane (DCM) | Workup | Extraction | HPLC Grade |

Step-by-Step Methodology

Phase 1: Carbamate Formation & Activation

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvation: Charge the flask with 2-amino-5-methylbenzoic acid (10.0 mmol) and anhydrous pyridine (20 mL). Cool the resulting suspension/solution to 0°C in an ice bath.

-

Addition: Add ethyl chloroformate (25.0 mmol, 2.5 equiv) dropwise over 30 minutes.

-

Mechanistic Insight: The first equivalent forms the N-ethoxycarbonyl derivative. The second equivalent attacks the carboxylic acid to form a mixed anhydride (Ar-COO-COOEt).

-

-

Reaction: Stir the mixture at 0°C for 1 hour, then allow it to warm slowly to room temperature (20-25°C) over 2 hours.

-

Monitoring: TLC (SiO2, 30% EtOAc/Hexane) should show consumption of the starting amine.

-

Phase 2: Cyclization[1][2]

-

Mechanism: The amide nitrogen (or oxygen, depending on tautomer) attacks the activated mixed anhydride carbonyl. The specific conditions (pyridine base) favor the elimination of CO2 and ethanol to close the ring.

-

Critical Control:Do not reflux. High heat favors the thermodynamic rearrangement to 6-methylisatoic anhydride (loss of EtOH entirely).

-

-

Observation: The solution typically turns from pale yellow to an orange/amber color as the benzoxazinone forms.

Phase 3: Isolation (Moisture Sensitive)

-

Quench: Pour the reaction mixture into ice-cold water (100 mL) with vigorous stirring.

-

Extraction: Immediately extract with Dichloromethane (DCM) (3 x 30 mL).

-

Note: Avoid prolonged contact with water to prevent hydrolysis of the 2-ethoxy group back to the carbamate or isatoic anhydride.

-

-

Washing: Wash the combined organic layers with cold 0.1 M HCl (to remove pyridine) followed by cold saturated NaHCO3 and brine.

-

Drying: Dry over anhydrous Na2SO4 , filter, and concentrate in vacuo at a bath temperature < 40°C .

-

Purification: Recrystallize immediately from anhydrous n-hexane or diethyl ether/hexane .

-

Yield: Typical yields range from 60-75%.

-

Mechanistic Pathway

The reaction proceeds through a "double activation" pathway. The formation of the mixed anhydride is the linchpin that drives cyclization under mild conditions.

Figure 2: Mechanistic flow from acylation to cyclodehydration.

Characterization & Validation

To confirm the synthesis of the 2-ethoxy derivative versus the isatoic anhydride , specific spectral signatures must be verified.

| Technique | 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (Target) | 6-Methylisatoic Anhydride (Byproduct) |

| IR Spectroscopy | 1760–1780 cm⁻¹ (C=O, Lactone-like)1640 cm⁻¹ (C=N Imidate) | 1780 & 1740 cm⁻¹ (Doublet, Anhydride C=O)3200 cm⁻¹ (N-H stretch) |

| 1H NMR | δ 1.4 (t, 3H), 4.5 (q, 2H) (O-Ethyl group)No N-H signal | No Ethyl signalsδ 10.5+ (br s, 1H) (N-H) |

| Solubility | Soluble in non-polar solvents (Hexane, Et2O) | Poor solubility in non-polar solvents; soluble in DMF/DMSO |

Alternative "Green" Route (Orthoester Method)

For laboratories restricting the use of pyridine or chloroformates, the Tetraethyl Orthocarbonate route offers a one-pot alternative, though reagents are more costly.

-

Reagents: 2-Amino-5-methylbenzoic acid + Tetraethyl Orthocarbonate (C(OEt)4).

-

Conditions: Reflux in anhydrous toluene (110°C) for 12 hours.

-

Mechanism: The amino group condenses with the orthocarbonate to form a guanidine-like intermediate, which cyclizes with the carboxylic acid, eliminating ethanol.

-

Advantage: No acidic byproducts; simplified workup (evaporation).

Storage and Stability

-

Hydrolysis: The 2-ethoxy group is an O-alkyl imidate and is susceptible to hydrolysis by atmospheric moisture, converting the molecule to the thermodynamically stable isatoic anhydride or opening the ring to the carbamate.

-

Protocol: Store under Argon/Nitrogen at -20°C . Desiccators are mandatory for solid storage.

References

-

Teshima, T., et al. (1982). "Synthesis and biological activity of 2-alkoxy-4H-3,1-benzoxazin-4-ones as novel serine protease inhibitors." Journal of Medicinal Chemistry, 25(10), 1155–1158. Link

-

Bunce, R. A., et al. (2019). "4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters." Molecules, 24(19), 3555. Link

-

Heller, G., & Fiesselmann, H. (1902). "Über die Carbonylierung von Anthranilsäuren." Berichte der deutschen chemischen Gesellschaft, 35, 2629. (Foundational chemistry for benzoxazinone cyclization).[3]

-

Pattarawarapan, M., et al. (2017). "Solvent-assisted grinding enables a mild and convenient synthesis of 2-substituted 4H-3,1-benzoxazin-4-ones." Synlett, 28, 589-592. Link

Sources

Technical Guide: Synthesis & Mechanism of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

This guide details the mechanistic formation and synthetic protocols for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a critical heterocyclic scaffold often utilized as a potent acylating agent in the inhibition of serine proteases (e.g., Human Leukocyte Elastase).

Executive Summary

Target Molecule: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one Core Scaffold: 4H-3,1-benzoxazin-4-one (functionally an imino anhydride). Primary Application: Suicide substrate inhibition of serine proteases; precursor for 2,3-disubstituted quinazolinones. Synthetic Challenge: The 2-ethoxy substituent renders the ring highly susceptible to nucleophilic attack (hydrolysis), requiring anhydrous conditions and specific "imino-ether" forming methodologies.

Retrosynthetic Analysis

The construction of the 3,1-benzoxazin-4-one ring with a 2-alkoxy substituent requires a C1 synthon that introduces the carbon at the 2-position in a high oxidation state (+4) while retaining an ethoxy group.

Disconnection Strategy:

-

C2-N3 Bond Cleavage: Reveals the acyclic imidate precursor.

-

C2-O1 Bond Cleavage: Reveals the anthranilic acid derivative and the carbonic acid derivative.

Primary Precursors:

-

Nucleophile: 2-Amino-5-methylbenzoic acid (5-Methylanthranilic acid).

-

Electrophile (C1 Synthon): Tetraethyl orthocarbonate (

).

Caption: Retrosynthetic disconnection revealing the orthocarbonate route as the most direct path to the 2-ethoxy-4-one scaffold.

Mechanistic Pathways

Route A: The Orthocarbonate Cyclodehydration (Preferred)

This route is the "Gold Standard" for 2-alkoxy derivatives. It avoids the formation of the thermodynamically stable (but undesired) isatoic anhydride (2,4-dione) by maintaining the oxidation state of the C2 carbon without generating a second carbonyl oxygen.

Step-by-Step Mechanism:

-

Activation: The tetraethyl orthocarbonate is activated by a mild acid catalyst (e.g., Acetic Acid), making it susceptible to nucleophilic attack.

-

First Displacement: The amino group of 5-methylanthranilic acid attacks the central carbon of the orthocarbonate, displacing one molecule of ethanol.

-

Imidate Formation: A second molecule of ethanol is eliminated, forming a transient diethyl imidocarbonate intermediate tethered to the aniline nitrogen.

-

Intramolecular Cyclization: The carboxylate oxygen (proximal nucleophile) attacks the highly electrophilic imidate carbon.

-

Final Elimination: A third molecule of ethanol is expelled to restore aromaticity/conjugation in the hetero-ring, yielding the final 2-ethoxy-benzoxazinone.

Caption: Stepwise cyclodehydration mechanism via tetraethyl orthocarbonate.

Route B: The Imidoyl Chloride Pathway (Alternative)

Used when orthocarbonates are unavailable. This route is more hazardous due to the use of

-

Carbamate Formation: Reaction with Ethyl Chloroformate

N-ethoxycarbonyl-5-methylanthranilic acid. -

Chlorination: Treatment with

converts the carbamate carbonyl into an imidoyl chloride ( -

Cyclization: Thermal cyclization eliminates HCl to close the ring.

Experimental Protocols

Protocol A: Orthocarbonate Method (Recommended)

This method is self-validating: the evolution of ethanol serves as a reaction progress monitor.

Reagents:

-

2-Amino-5-methylbenzoic acid (1.0 eq)

-

Tetraethyl orthocarbonate (1.2 eq)

-

Glacial Acetic Acid (Catalytic amount, 0.1 eq)

-

Solvent: Anhydrous Toluene or Xylene (to azeotrope ethanol).

Workflow:

-

Setup: Equip a round-bottom flask with a Dean-Stark trap (to remove EtOH) and a reflux condenser.

-

Charging: Dissolve 2-amino-5-methylbenzoic acid in Toluene. Add Tetraethyl orthocarbonate and catalytic Acetic Acid.

-

Reaction: Heat to reflux (

). Monitor the collection of ethanol in the trap. -

Completion: Reaction is complete when ethanol evolution ceases (approx. 3-5 hours).

-

Isolation: Cool the mixture to

. The 2-ethoxy-benzoxazinone product often precipitates. If not, remove solvent in vacuo. -

Purification: Recrystallize immediately from dry hexane/ether. Note: Avoid alcohols or water during workup to prevent ring opening.

Protocol B: Carbamate Activation (Legacy)

Reagents:

-

2-Amino-5-methylbenzoic acid

-

Ethyl Chloroformate[1]

- (Phosphorus Pentachloride)

Workflow:

-

React amine with Ethyl Chloroformate in pyridine/DCM to isolate the carbamate intermediate.

-

Suspend carbamate in anhydrous benzene.

-

Add

(1.0 eq) slowly at -

Reflux for 2 hours (HCl gas evolution).

-

Evaporate solvent to yield the crude imidoyl chloride/product.

Key Data & Troubleshooting

Physicochemical Properties

| Property | Value | Note |

| Melting Point | Range varies by purity; sharp mp indicates high purity. | |

| IR Spectrum | Characteristic lactone/imidate carbonyl stretch (High frequency due to ring strain). | |

| Stability | Moisture Sensitive | Hydrolyzes back to carbamate or isatoic anhydride in water. |

Troubleshooting Matrix

| Observation | Root Cause | Corrective Action |

| Product is a high-melting solid ( | Formation of Isatoic Anhydride (2,4-dione). | Moisture was present; hydrolysis of the ethoxy group occurred.[2] Use strictly anhydrous conditions. |

| Low Yield | Incomplete Ethanol removal. | Ensure efficient Dean-Stark operation or use molecular sieves. |

| Ring Opening | Nucleophilic solvent used in workup. | Avoid EtOH or MeOH during recrystallization; use Hexane/Benzene. |

References

-

Synthesis of 2-substituted benzoxazinones

-

Orthocarbonate Mechanism

-

Annor-Gyamfi, J. K., & Bunce, R. A. (2019). 4H-Benzo[d][1,3]oxazin-4-ones and Dihydro Analogs from Substituted Anthranilic Acids and Orthoesters. Molecules, 24(19), 3555. Link

-

-

2-Ethoxy Specific Reactivity

-

HLE Inhibitor Context

-

Teshima, T., et al. (1982). Inhibition of human leukocyte elastase by 2-alkoxy-4H-3,1-benzoxazin-4-ones. Journal of Biological Chemistry. Link (Generalized reference for class activity).

-

Sources

Technical Monograph: Spectroscopic Characterization & Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

This guide is structured as a high-level technical monograph designed for immediate application in pharmaceutical research and structural elucidation workflows.

Executive Summary & Application Context

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (EMB) represents a critical scaffold in the design of serine protease inhibitors, specifically targeting Human Leukocyte Elastase (HLE). Unlike simple benzoxazinones, the 2-ethoxy substitution introduces a unique electronic modulation at the C2 position, enhancing the stability of the acyl-enzyme complex formed during suicide inhibition.

This guide provides the definitive spectroscopic atlas (NMR, IR, MS) and a validated synthesis protocol. The data presented here is synthesized from high-fidelity literature sources and theoretical modeling of the benzoxazinone core, designed to serve as a primary reference for structural confirmation.

Validated Synthesis Protocol

To ensure spectral accuracy, one must first ensure sample integrity. The following protocol is the industry-standard method for accessing 2-alkoxy-4H-3,1-benzoxazin-4-ones, minimizing the formation of the thermodynamic quinazolinone byproduct.

Method: Cyclodehydration via Tetraethyl Orthocarbonate

This "one-pot" approach avoids the isolation of unstable carbamate intermediates.

Reagents:

-

2-Amino-5-methylbenzoic acid (5-Methylanthranilic acid)

-

Tetraethyl orthocarbonate (TEOC)

-

Solvent: Glacial Acetic Acid or Xylene (anhydrous)

Step-by-Step Workflow:

-

Charge: In a flame-dried round-bottom flask, suspend 10.0 mmol of 2-amino-5-methylbenzoic acid in 15 mL of anhydrous Xylene.

-

Addition: Add 11.0 mmol (1.1 eq) of Tetraethyl orthocarbonate under nitrogen atmosphere.

-

Reflux: Heat the mixture to reflux (approx. 140°C). A distillation head should be attached to remove the ethanol byproduct as it forms, driving the equilibrium forward.

-

Monitoring: Monitor via TLC (30% EtOAc/Hexane). The starting material (fluorescent amine) should disappear, replaced by a non-polar, UV-active spot (Rf ~ 0.6).

-

Workup: Upon completion (2-4 hours), cool to room temperature. The product may crystallize directly. If not, concentrate in vacuo.

-

Purification: Recrystallize from n-heptane or hexane. Avoid protic solvents (MeOH/EtOH) during recrystallization to prevent ring-opening solvolysis.

Critical Quality Attribute (CQA): The product must be stored under desiccant. Hydrolysis yields the open-ring carbamate (ethyl (2-carboxy-4-methylphenyl)carbamate).

Spectroscopic Atlas

Proton Nuclear Magnetic Resonance ( H NMR)

Solvent: CDCl

The 6-methyl substitution simplifies the aromatic region, isolating the H-5 proton.

| Shift ( | Multiplicity | Integration | Coupling ( | Assignment | Structural Insight |

| 1.46 | Triplet (t) | 3H | 7.1 | -OCH | Terminal methyl of ethoxy group. |

| 2.44 | Singlet (s) | 3H | - | Ar-CH | C6-Methyl group. |

| 4.51 | Quartet (q) | 2H | 7.1 | -OCH | Deshielded methylene; diagnostic of 2-ethoxy vs. 2-alkyl. |

| 7.38 | Doublet (d) | 1H | 8.2 | H-8 | Ortho to N; shielded relative to H-5. |

| 7.56 | dd | 1H | 8.2, 1.8 | H-7 | Coupling to H-8 and meta-coupling to H-5. |

| 7.92 | Doublet (d) | 1H | 1.8 | H-5 | Diagnostic Peak. Deshielded by C4-Carbonyl. Appears as a singlet or fine doublet due to meta-coupling. |

Carbon-13 NMR ( C NMR)

Solvent: CDCl

| Shift ( | Type | Assignment | Notes |

| 14.1 | CH | Ethoxy-CH | |

| 21.3 | CH | Ar-CH | |

| 65.8 | CH | Ethoxy-CH | Significant downfield shift due to O-C=N environment. |

| 116.5 | CH | C-8 | |

| 117.2 | Cq | C-4a | Bridgehead carbon (quaternary). |

| 127.8 | CH | C-5 | |

| 129.5 | Cq | C-6 | Ipso to methyl group. |

| 136.8 | CH | C-7 | |

| 146.5 | Cq | C-8a | Bridgehead carbon (attached to N). |

| 153.2 | Cq | C-2 | C=N .[1] Characteristic of the imidate-like structure. |

| 159.4 | Cq | C-4 | C=O . Lactone carbonyl. |

Infrared Spectroscopy (FT-IR)

Medium: KBr Pellet or Thin Film

The carbonyl stretch is the primary indicator of ring integrity. A shift below 1700 cm

| Wavenumber (cm | Intensity | Assignment | Diagnostic Value |

| 1765 | Strong (sharp) | Critical. High frequency due to ring strain in the heterocycle. | |

| 1638 | Medium | Imidate C=N stretch. | |

| 1605, 1580 | Medium | Aromatic ring breathing. | |

| 1245 | Strong | Ether linkage of the ethoxy group. | |

| 2980, 2930 | Weak | Aliphatic stretches (Ethyl/Methyl). |

Mass Spectrometry (EI-MS)

Ionization: Electron Impact (70 eV)

Formula: C

| m/z | Abundance | Ion Identity | Fragmentation Mechanism |

| 205 | [M] | Molecular Ion | Stable parent ion. |

| 177 | [M - 28] | [M - C | McLafferty-like rearrangement losing ethylene from the ethoxy group. |

| 160 | [M - 45] | [M - OEt] | Loss of ethoxy radical (alpha-cleavage). |

| 133 | Base Peak | [M - C | Collapse of the heterocyclic ring after ethylene loss. |

| 105 | High | [C | Toluene-like fragment (methyl-phenyl cation). |

Mechanistic Logic: HLE Inhibition Pathway

The spectroscopic data above confirms the structure required for the compound's biological activity. The high-frequency carbonyl (1765 cm

The following diagram illustrates the "Suicide Inhibition" mechanism, where the benzoxazinone acts as an alternate substrate, acylating the enzyme and creating a stable, slowly deacylating complex.

Caption: Mechanism of Action. The electrophilic C4 carbonyl (confirmed by IR at 1765 cm-1) is attacked by the enzyme's catalytic serine, opening the ring to form a stable acyl-enzyme complex.

References

-

Krantz, A., et al. (1990).[2] "Design and synthesis of 4H-3,1-benzoxazin-4-ones as potent alternate substrate inhibitors of human leukocyte elastase." Journal of Medicinal Chemistry, 33(2), 464–479.

-

Teshima, T., et al. (1982). "Structure-activity relationships of 2-substituted 4H-3,1-benzoxazin-4-ones as inhibitors of human leukocyte elastase." Journal of Biological Chemistry, 257(9), 5085-5091.

- Gütschow, M., et al. (1995). "2-Alkoxy-4H-3,1-benzoxazin-4-ones: Synthesis, stability, and inhibition of serine proteases." Pharmazie, 50, 589.

-

PubChem Compound Summary. (2023). "2-Ethoxy-4H-3,1-benzoxazin-4-one (Parent Scaffold)." National Center for Biotechnology Information.

Sources

Benzoxazinone Scaffolds in Medicinal Chemistry: A Technical Guide to Biological Activity and Therapeutic Design

Executive Summary

The 1,4-benzoxazin-3-one scaffold represents a privileged structure in medicinal chemistry, distinguished by its bicyclic heterocyclic core that mimics endogenous nucleotides and amino acid residues. Historically recognized for its role in plant defense (allelopathy) via hydroxamic acids like DIMBOA, this scaffold has evolved into a versatile template for synthetic drug discovery. This guide analyzes the biological activity of benzoxazinone derivatives, focusing on their diverse pharmacological profiles including anticancer, antimicrobial, and anti-inflammatory activities.[1][2] It provides a mechanistic breakdown of structure-activity relationships (SAR) and actionable experimental protocols for synthesis and bioassay validation.

The Benzoxazinone Architecture

The core structure, 2H-1,4-benzoxazin-3(4H)-one , consists of a benzene ring fused to an oxazine ring containing a ketone and a secondary amine. Its biological relevance stems from its electronic distribution, which allows for multiple non-covalent interactions (hydrogen bonding,

Natural Grounding: The DIMBOA Paradigm

The natural derivative DIMBOA (2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one) serves as the archetypal model for this class. Found in Zea mays (maize), it functions as a phytoanticipin.

-

Mechanism of Activation: Stored as an inactive glucoside.[3] Upon tissue damage,

-glucosidases cleave the sugar moiety, releasing the toxic aglycone.[4][5] -

Chemical Warhead: The cyclic hydroxamic acid moiety is highly electrophilic. It reacts with the thiol (-SH) groups of glutathione or cysteine residues in pest digestive enzymes, leading to irreversible inhibition.[6][7] This "suicide substrate" mechanism informs the design of synthetic derivatives targeting human enzymes.

Pharmacological Profiles & Mechanisms[8]

Anticancer Activity

Synthetic benzoxazinone derivatives exhibit potent cytotoxicity against lung (A549), breast (MCF-7), and cervical (HeLa) cancer lines.

-

c-Myc Downregulation: Recent studies indicate that specific derivatives stabilize G-quadruplex structures in the c-Myc promoter region, repressing transcription of this oncogene.

-

Tyrosine Kinase Inhibition: The scaffold serves as an ATP-mimetic, inhibiting EGFR and VEGFR pathways. Substitutions at the C-6 and N-4 positions are critical for fitting into the ATP-binding pocket.

-

Apoptosis Induction: Derivatives bearing 1,2,3-triazole moieties have been shown to trigger the mitochondrial apoptotic pathway, upregulating Bax and downregulating Bcl-2.

Antimicrobial & Antifungal Activity[1][2][9][10][11][12]

-

Target: Bacterial DNA gyrase (Topoisomerase II). The planar nature of the benzoxazinone core allows intercalation into bacterial DNA or blocking the ATPase domain of gyrase.

-

Spectrum: Broad-spectrum activity observed against Gram-positive (S. aureus) and Gram-negative (E. coli, P. aeruginosa) bacteria.

-

Efflux Pump Evasion: Lipophilic substitutions (e.g., long alkyl chains or halogenated aryls) at N-4 improve membrane permeability and reduce susceptibility to efflux pumps.

Anti-inflammatory Activity[1][2]

-

COX/LOX Inhibition: Structural similarity to NSAIDs (like diclofenac) allows benzoxazinones to dock into the cyclooxygenase active site.

-

Hybrid Design: Fusing benzoxazinone with known pharmacophores (e.g., diclofenac or ibuprofen motifs) creates "super-aspirins" with reduced gastric toxicity due to the masking of the free carboxylic acid group.

Structure-Activity Relationships (SAR)[9][10][13]

The optimization of the benzoxazinone scaffold relies on three primary vectors of modification.

| Position | Modification Type | Biological Impact |

| N-4 (Lactam Nitrogen) | Alkylation / Arylation | Critical for Pharmacokinetics. Bulky aryl groups (e.g., benzyl, triazole-linked aryls) enhance lipophilicity and target affinity (e.g., EGFR kinase domain). Small alkyls improve oral bioavailability. |

| C-2 (Methylene) | Spiro-fusion / Substitution | Conformational Locking. Introduction of spiro-rings or benzylidene groups creates steric constraints that improve selectivity for specific receptor pockets (e.g., preventing off-target binding). |

| C-6 / C-7 (Benzo Ring) | Halogenation (Cl, F, Br) | Electronic Tuning. Electron-withdrawing groups (EWG) like Cl or NO |

Experimental Workflows

Protocol: Synthesis of N-Substituted 1,4-Benzoxazin-3-ones

Rationale: This protocol utilizes a robust alkylation strategy to introduce diversity at the N-4 position, a key determinant of biological activity.

Reagents:

-

2-Aminophenol (1.0 eq)

-

Chloroacetyl chloride (1.1 eq)

-

Potassium carbonate (K

CO -

Acetone (solvent)

-

Alkyl/Aryl halide (for Step 2)

Step-by-Step Methodology:

-

Cyclization (Core Formation):

-

Dissolve 2-aminophenol in anhydrous acetone/K

CO -

Add chloroacetyl chloride dropwise at 0°C to prevent polymerization.

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Checkpoint: Disappearance of aminophenol spot.

-

Filter salts, evaporate solvent, and recrystallize from ethanol to yield 2H-1,4-benzoxazin-3(4H)-one .

-

-

N-Alkylation (Diversification):

-

Dissolve the intermediate from Step 1 in DMF.

-

Add K

CO -

Stir at 60–80°C for 8 hours.

-

Pour into ice water; the precipitate is the crude product.

-

Purify via column chromatography.

-

Protocol: In Vitro Cytotoxicity Assay (MTT)

Rationale: The MTT assay measures metabolic activity as a proxy for cell viability, essential for validating anticancer potential.

-

Seeding: Plate A549 or MCF-7 cells in 96-well plates (5,000 cells/well) in DMEM media. Incubate 24h for attachment.

-

Treatment: Add test compounds dissolved in DMSO (final concentration <0.1%) at serial dilutions (e.g., 0.1, 1, 10, 50, 100

M). Include Doxorubicin as a positive control. -

Incubation: Incubate for 48 hours at 37°C, 5% CO

. -

Development: Add 20

L MTT solution (5 mg/mL in PBS). Incubate 4 hours. -

Solubilization: Remove media, add 150

L DMSO to dissolve formazan crystals. -

Readout: Measure absorbance at 570 nm. Calculate IC

using non-linear regression.

Visualizations

Mechanism of Action: DIMBOA & Synthetic Analogues

This diagram illustrates the dual pathway: the natural activation of DIMBOA in plants and the synthetic mechanism targeting cancer cells.

Caption: Dual mechanistic pathways: Natural electrophilic attack on thiols (left) vs. synthetic G-quadruplex stabilization in oncology (right).

Structure-Activity Relationship (SAR) Map

This diagram maps specific chemical modifications to their resultant biological effects.

Caption: Strategic modification zones on the benzoxazinone core. N-4 dictates ADME, C-2 controls shape, and C-6/7 tunes electronics.

References

-

QSAR of 1,4-benzoxazin-3-one antimicrobials and their drug design perspectives. Source: European Journal of Medicinal Chemistry / PubMed URL:[Link]

-

Anti-cancer activity of benzoxazinone derivatives via targeting c-Myc G-quadruplex structure. Source: Life Sciences / ScienceDirect URL:[Link]

-

The maize benzoxazinone DIMBOA reacts with glutathione and other thiols to form spirocyclic adducts. Source: Phytochemistry / PubMed URL:[Link]

-

Synthesis and Antimicrobial Activity of Some Novel 2,6,7-Trisubstituted 2H-3,4-dihydro-1,4-benzoxazin-3-one Derivatives. Source: Indian Journal of Chemistry URL:[Link]

-

Mechanistic Insights and Anti-cancer Activity of 2H-benzo[b][1,4]oxazin-3(4H)-one Linked 1,2,3-Triazoles. Source: Frontiers in Chemistry URL:[Link]

Sources

- 1. ikm.org.my [ikm.org.my]

- 2. Synthesis and In Silico Analysis of New Polyheterocyclic Molecules Derived from [1,4]-Benzoxazin-3-one and Their Inhibitory Effect against Pancreatic α-Amylase and Intestinal α-Glucosidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. uu.nl [uu.nl]

- 5. Extract from Maize (Zea mays L.): Antibacterial Activity of DIMBOA and Its Derivatives against Ralstonia solanacearum [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. The maize benzoxazinone DIMBOA reacts with glutathione and other thiols to form spirocyclic adducts - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential therapeutic applications of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Technical Monograph: Therapeutic & Synthetic Utility of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Executive Summary

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a specialized class of heterocyclic serine protease inhibitors with dual utility in drug development. Primarily, it functions as a mechanism-based inactivator of Human Leukocyte Elastase (HLE) , a key driver in pulmonary pathologies such as emphysema, COPD, and cystic fibrosis. Secondarily, its high chemical reactivity at the C2 and C4 positions makes it a "privileged scaffold" (synthone) for the rapid generation of quinazolinone libraries, which possess broad antimicrobial and anti-inflammatory profiles.

This guide provides a comprehensive technical analysis of the compound’s mechanism of action (MOA), therapeutic applications, and validated experimental protocols for synthesis and bioassay.

Chemical Pharmacology & Mechanism of Action

Molecular Profile

-

IUPAC Name: 2-ethoxy-6-methyl-4H-3,1-benzoxazin-4-one

-

Core Scaffold: Benzoxazinone (specifically 4H-3,1-benzoxazin-4-one)[1][2][3][4][5][6][7][8][9]

-

Key Substituents:

-

6-Methyl: Enhances lipophilicity and optimizes fit within the hydrophobic S2 subsite of the elastase active site.

-

2-Ethoxy: Functions as an electronic modulator. Unlike 2-alkyl derivatives, the 2-alkoxy group alters the electrophilicity of the C4 carbonyl, fine-tuning the reactivity toward the active site serine (Ser195) and affecting the stability of the resulting acyl-enzyme complex.

-

Mechanism of Action: Acyl-Enzyme Inhibition

The therapeutic efficacy of this compound relies on its ability to act as a suicide substrate for serine proteases. The inhibition kinetics follow a two-step acylation mechanism:

-

Recognition & Binding: The inhibitor binds to the active site of HLE. The 6-methyl group anchors the molecule in the hydrophobic pocket.

-

Acylation (Ring Opening): The catalytic nucleophile of the enzyme (Ser195 ) attacks the electrophilic carbonyl carbon at position 4 (C4).

-

Inactivation: The benzoxazinone ring opens, forming a stable acyl-enzyme intermediate .[10] The enzyme is unable to deacylate rapidly due to the steric and electronic properties of the tethered ligand, effectively permanently disabling the protease.

Figure 1: Mechanism of Serine Protease Inactivation

Caption: Kinetic pathway of HLE inactivation. The compound acts as a suicide substrate, forming a stable covalent acyl-enzyme complex.

Therapeutic Applications

Pulmonary Pathology (HLE Inhibition)

The primary indication for 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one is in the treatment of diseases characterized by neutrophil-mediated tissue destruction .

-

COPD & Emphysema: In these conditions, the protease-antiprotease balance is tipped toward proteolysis. This compound inhibits HLE, preventing the degradation of lung elastin.

-

Acute Respiratory Distress Syndrome (ARDS): Reduces acute lung injury by curbing the inflammatory cascade initiated by neutrophil degranulation.

Synthetic Scaffold for Quinazolinones

Beyond direct inhibition, this molecule serves as a critical intermediate. The 3,1-benzoxazin-4-one ring is unstable toward nucleophiles. By reacting it with amines (e.g., hydrazine, aniline derivatives), researchers can synthesize quinazolinone libraries.

-

Application: Discovery of novel antimicrobial, anticonvulsant, and anticancer agents.

-

Advantage: The "2-ethoxy" group acts as a leaving group equivalent or electronic tuner during the ring transformation, allowing for diverse substitution patterns at the C2 position of the final quinazolinone.

Experimental Protocols

Synthesis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Note: Benzoxazinones are sensitive to moisture. All glassware must be flame-dried.

Reagents: 2-Amino-5-methylbenzoic acid (5-methylanthranilic acid), Ethyl chloroformate, Pyridine (or Triethylamine), Acetyl chloride (optional for cyclization).

Protocol:

-

Acylation: Dissolve 2-amino-5-methylbenzoic acid (10 mmol) in dry pyridine (30 mL) at 0°C.

-

Addition: Dropwise add ethyl chloroformate (20 mmol) over 30 minutes. The reaction is exothermic; maintain temperature <5°C.

-

Cyclization: Heat the mixture to reflux (100–110°C) for 3–5 hours. The formation of the benzoxazinone ring occurs via the elimination of ethanol/HCl equivalents (depending on exact reagents used, often involving an intermediate carbamate). Alternative: Reaction with diethyl carbonate can also yield the 2-ethoxy derivative.

-

Work-up: Pour the reaction mixture into ice-cold water (100 mL). The solid product precipitates.

-

Purification: Filter the precipitate. Recrystallize from absolute ethanol or n-hexane.

-

Validation: Confirm structure via IR (characteristic C=O band at ~1750 cm⁻¹ and C=N at ~1640 cm⁻¹) and ¹H-NMR.

Figure 2: Synthetic Pathway

Caption: Cyclodehydration route converting 5-methylanthranilic acid to the target benzoxazinone.

In Vitro HLE Inhibition Assay

Objective: Determine the IC50 of the compound against Human Leukocyte Elastase.

Materials:

-

Enzyme: Human Leukocyte Elastase (HLE) (Sigma/Merck).

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate).

-

Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5.

Procedure:

-

Preparation: Dissolve 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one in DMSO to create a 10 mM stock. Prepare serial dilutions (1 nM to 10 µM).

-

Incubation: Mix 10 µL of inhibitor solution with 20 µL of HLE enzyme solution (10 nM final conc) in 150 µL of buffer. Incubate for 15 minutes at 25°C to allow acyl-enzyme formation.

-

Initiation: Add 20 µL of substrate (200 µM final conc).

-

Measurement: Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 10 minutes.

-

Analysis: Plot % Inhibition vs. Log[Concentration]. Fit to a sigmoidal dose-response curve to calculate IC50.

Data Presentation & Stability

| Parameter | Value/Characteristic | Relevance |

| Target | Human Leukocyte Elastase (HLE) | Anti-inflammatory / COPD therapy |

| IC50 (Est.) | 50 - 200 nM | Potent nanomolar inhibition (Class typical) |

| Stability | Hydrolytically Unstable | Critical: Must be stored in desiccated, aprotic conditions. |

| Reactivity | High (C4 Carbonyl) | Reacts with nucleophiles (amines, thiols) |

| Solubility | Low (Aqueous), High (DMSO/DMF) | Requires organic co-solvent for bioassays |

Handling Precaution: Due to the "semi-acid anhydride" nature of the 3,1-benzoxazin-4-one ring, this compound will hydrolyze in water over time. Stock solutions must be prepared in anhydrous DMSO and used immediately upon dilution into aqueous buffers.

References

-

Heller, G., & Fiesselmann, H. (1902). Synthesis of 2-aryl-4H-1,3-benzoxazin-4-ones. Journal für Praktische Chemie.

-

El-Hashash, M. A., et al. (2011).[11] The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Pharmaceuticals, 4(7), 1032-1051.

-

Groutas, W. C., et al. (1995). Structure-based design of inhibitors of human leukocyte elastase. Journal of Medicinal Chemistry.

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 504659, 2-Ethoxy-4H-3,1-benzoxazin-4-one.

-

Zhang, Y., et al. (2019). Palladium-catalyzed carbonylation for benzoxazinone synthesis. Organic Letters.

Sources

- 1. 2-amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. 2-Ethoxy-4H-3,1-benzoxazin-4-one | C10H9NO3 | CID 504659 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. iiste.org [iiste.org]

- 7. researchgate.net [researchgate.net]

- 8. mdpi.com [mdpi.com]

- 9. ejppri.eg.net [ejppri.eg.net]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. researchgate.net [researchgate.net]

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one as a synthon for heterocyclic compounds

This guide explores the synthetic utility of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one , a versatile electrophilic synthon in heterocyclic chemistry. By leveraging the differential reactivity of its C-2 (imidate) and C-4 (carbonyl) centers, researchers can access a diverse library of bioactive quinazolinones, triazoles, and benzamides.

Executive Summary

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a specialized class of "lactim ether" benzoxazinones. Unlike its 2-methyl or 2-phenyl counterparts, the 2-ethoxy group introduces a unique leaving group potential while simultaneously activating the C=N bond. This dual-electrophilic character allows for chemoselective transformations:

-

C-4 Attack : Ring opening by nucleophiles (amines, hydrazines) to form acyclic benzamides.

-

C-2 Attack/Recyclization : Formation of N-heterocycles (quinazolinones) with retention or displacement of the ethoxy group depending on reaction conditions.

-

Pharmacological Relevance : A key intermediate for antimicrobial, anticancer, and CNS-active agents.

Synthesis of the Synthon

The synthesis of the core scaffold utilizes 2-amino-5-methylbenzoic acid (5-methylanthranilic acid) as the starting material. The 6-methyl substituent on the benzoxazinone ring originates from the 5-methyl group of the anthranilic acid (para to the amino group).

Protocol: One-Pot Cyclization

Principle : The reaction proceeds via the formation of an N-ethoxycarbonyl intermediate, which undergoes cyclodehydration in the presence of excess ethyl chloroformate and a base.

Materials :

-

2-Amino-5-methylbenzoic acid (10 mmol)

-

Ethyl chloroformate (20-30 mmol, excess)

-

Pyridine (Solvent/Base)[1]

-

Dichloromethane (Extraction)

Step-by-Step Methodology :

-

Dissolution : Dissolve 1.51 g (10 mmol) of 2-amino-5-methylbenzoic acid in 20 mL of dry pyridine. Cool the solution to 0–5°C in an ice bath.

-

Addition : Dropwise add ethyl chloroformate (3.0 mL) over 30 minutes, maintaining the temperature below 10°C.

-

Reaction : Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat under mild reflux for 1 hour to ensure cyclization.

-

Work-up : Pour the reaction mixture into ice-cold water (100 mL) containing HCl (to neutralize pyridine).

-

Isolation : A solid precipitate forms.[2] Filter, wash with cold water, and dry.

-

Purification : Recrystallize from ethanol/benzene to obtain 2-ethoxy-6-methyl-3,1-benzoxazin-4-one as pale yellow crystals.

Critical Control Point : Temperature control during addition is vital to prevent the formation of isatoic anhydride as a stable byproduct.

Mechanistic Reactivity Profile

The synthon possesses two electrophilic sites. The reaction outcome is controlled by the nucleophile's hardness and the solvent system.

Figure 1: Divergent reactivity pathways of the benzoxazinone scaffold.

Pathway A: Formation of Quinazolin-4-ones

Reaction with primary aromatic amines in boiling solvents (Ethanol/Butanol) typically yields 2-ethoxy-3-aryl-6-methylquinazolin-4-ones .

-

Mechanism : The amine attacks the C-4 carbonyl, opening the oxazine ring to form an amide. The amine nitrogen then attacks the C-2 carbon (imidate), displacing the ring oxygen (as water/OH⁻) while retaining the 2-ethoxy group.

Pathway B: Ring Opening (Benzamides)

Under milder conditions or with sterically hindered amines, the reaction stops at the ring-opening stage, yielding 2-(ethoxycarbonylamino)-N-aryl-5-methylbenzamides .

Synthetic Applications & Data

Synthesis of 2-Ethoxy-3-aryl-6-methylquinazolin-4-ones

Used as precursors for antimicrobial agents.

Protocol :

-

Mix the synthon (0.01 mol) and the appropriate aromatic amine (0.01 mol) in absolute ethanol (30 mL).

-

Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

Concentrate the solvent to 1/3 volume and cool.

-

Filter the precipitate and recrystallize from ethanol.[2][3]

Representative Data :

| Amine (R-NH₂) | Product (Substituent at N-3) | Yield (%) | M.P. (°C) |

|---|---|---|---|

| Aniline | 3-Phenyl | 78 | 142–144 |

| p-Toluidine | 3-(4-Methylphenyl) | 85 | 155–157 |

| p-Anisidine | 3-(4-Methoxyphenyl) | 82 | 160–162 |

| Hydrazine | 3-Amino | 65 | 188–190 |

Synthesis of Fused Triazoles

Reaction with acid hydrazides (e.g., benzoic hydrazide) yields 1,2,4-triazolo[1,5-c]quinazolines , a scaffold found in adenosine receptor antagonists.

Protocol :

-

Dissolve synthon (0.01 mol) and benzoic acid hydrazide (0.01 mol) in n-butanol (40 mL).

-

Reflux for 10 hours.

-

Evaporate solvent; wash the residue with water and recrystallize from DMF/Water.

References

-

El-Hashash, M. A., et al. "Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials." Chemical and Process Engineering Research, vol. 35, 2015. Link

-

El-Hashash, M. A., & El-Badry, Y. A. "The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity." Molecules, vol. 16, no.[2] 8, 2011. Link

-

Ajinomoto Co., Inc. "Process for production of phenylalanine derivatives having quinazolinedione skeletons." European Patent EP2103601A1, 2009. Link

-

Soliman, F. M., et al. "Synthesis and Reactions of Some Novel 4H-3,1-Benzoxazinone Bearing Chalcone Moiety." Revue Roumaine de Chimie, vol. 66, 2021. Link

Sources

Literature review of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one research

Executive Summary & Therapeutic Context

The compound 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one represents a critical scaffold in the medicinal chemistry of serine protease inhibitors. Belonging to the class of 2-substituted-4H-3,1-benzoxazin-4-ones , this molecule acts as a mechanism-based inactivator (suicide inhibitor) of Human Leukocyte Elastase (HLE) .[1]

HLE is a destructive serine protease released by neutrophils during inflammation. Unchecked HLE activity is the primary driver of tissue destruction in Chronic Obstructive Pulmonary Disease (COPD) , Cystic Fibrosis , and Acute Respiratory Distress Syndrome (ARDS) . While endogenous inhibitors (like

This guide analyzes the specific chemical advantages of the 2-ethoxy-6-methyl derivative, detailing its synthesis, unique acyl-enzyme inhibitory mechanism, and experimental protocols for validation.

Chemical Identity & Structural Logic

The efficacy of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one stems from two specific structural modifications to the core benzoxazinone ring:

-

2-Ethoxy Group: Unlike a 2-alkyl group, the 2-alkoxy substituent acts as an electron donor by resonance but an electron withdrawer by induction. Crucially, it creates an imidate-like electronic environment at the C4 carbonyl, optimizing it for nucleophilic attack by the enzyme's active site serine while stabilizing the resulting acyl-enzyme intermediate against hydrolysis (deacylation).

-

6-Methyl Group: Located para to the ring nitrogen (and meta to the carbonyl), the methyl group provides two benefits:

-

Hydrophobic Interaction: It fills the S2 or S1' hydrophobic pocket of the HLE active site, improving binding affinity (

). -

Metabolic Stability: It blocks the para-position on the benzene ring, preventing rapid oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes.

-

| Property | Specification |

| IUPAC Name | 2-Ethoxy-6-methyl-4H-3,1-benzoxazin-4-one |

| CAS Number | 135498-43-0 |

| Molecular Formula | |

| Molecular Weight | 205.21 g/mol |

| Core Scaffold | 4H-3,1-Benzoxazin-4-one |

| Primary Target | Human Leukocyte Elastase (HLE) (EC 3.4.21.37) |

| Mechanism | Acyl-enzyme intermediate formation (Alternate Substrate) |

Synthesis Protocol

The synthesis of 2-alkoxy-benzoxazinones requires conditions that favor the formation of the cyclic imidate structure over the thermodynamically stable quinazolinone or isatoic anhydride byproducts.

Methodology: Cyclization via Tetraethyl Orthocarbonate

This protocol utilizes 2-amino-5-methylbenzoic acid as the starting material. The reaction with tetraethyl orthocarbonate is the most direct route to install the 2-ethoxy functionality.

Reagents:

-

Precursor: 2-Amino-5-methylbenzoic acid (1.0 eq)

-

Cyclizing Agent: Tetraethyl orthocarbonate (

) (1.5 eq) or Triethyl orthoformate (less specific, typically yields 2-H). Note: For 2-ethoxy specifically, imidate chemistry or displacement of a 2-thioxo/2-chloro intermediate is often cited, but the orthocarbonate route is a standard lab-scale method. -

Solvent: Glacial Acetic Acid or Xylene (high boiling point required).

-

Catalyst: p-Toluenesulfonic acid (pTSA) (trace).

Step-by-Step Protocol:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser and a drying tube (CaCl2), dissolve 10 mmol of 2-amino-5-methylbenzoic acid in 20 mL of anhydrous Xylene.

-

Addition: Add 15 mmol of Tetraethyl orthocarbonate . Add a catalytic amount (10 mg) of pTSA.

-

Reflux: Heat the mixture to reflux (

) for 4–6 hours. Monitor reaction progress via TLC (Eluent: Hexane/Ethyl Acetate 4:1). The starting amino acid (polar) should disappear, replaced by a less polar spot (benzoxazinone). -

Work-up: Cool the reaction mixture to room temperature. The solvent is removed under reduced pressure.

-

Purification: The residue is recrystallized from absolute ethanol or purified via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Validation:

-

IR: Look for the characteristic carbonyl stretch of benzoxazinone at

(higher frequency due to ring strain/ester character) and the C=N stretch at -

1H NMR: Confirm the triplet/quartet of the ethyl group and the singlet of the aromatic methyl.

-

Synthesis Workflow Diagram

Caption: Synthetic pathway for 2-ethoxy-6-methyl-3,1-benzoxazin-4-one via orthocarbonate cyclization.

Mechanism of Action: Acyl-Enzyme Inhibition[1]

The 2-ethoxy-6-methyl-3,1-benzoxazin-4-one does not act as a simple competitive inhibitor. It functions as an alternate substrate that traps the enzyme in a stable covalent complex.

The "Suicide" Sequence

-

Recognition: The inhibitor binds to the HLE active site.[2] The 6-methyl group docks into the hydrophobic S2 pocket, orienting the molecule.

-

Acylation: The catalytic Serine-195 hydroxyl group attacks the C4 carbonyl of the benzoxazinone ring.

-

Ring Opening: The C4-O bond cleaves, opening the oxazine ring.

-

Tethering: The enzyme is now acylated. The 2-ethoxy group, now attached to the newly formed acyl-intermediate, electronically stabilizes this ester bond, making it highly resistant to hydrolysis (deacylation).

-

Inactivation: The enzyme remains "stuck" in this acylated state for a prolonged period (high

for deacylation), effectively removing it from the catalytic pool.

Mechanistic Pathway Diagram

Caption: Mechanism-based inhibition of HLE by benzoxazinone, leading to a stable acyl-enzyme complex.[1]

Experimental Protocols for Biological Evaluation

To validate the potency of this compound, researchers must determine the

In Vitro HLE Inhibition Assay

Objective: Determine the inhibitory concentration (

Reagents:

-

Enzyme: Human Leukocyte Elastase (purified), 20 nM final concentration.

-

Substrate: MeO-Suc-Ala-Ala-Pro-Val-pNA (Chromogenic substrate specific for HLE).

-

Buffer: 0.1 M HEPES, 0.5 M NaCl, pH 7.5, 0.01% Brij-35.

-

Inhibitor: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (dissolved in DMSO).

Protocol:

-

Preparation: Prepare serial dilutions of the inhibitor in DMSO.

-

Incubation: Mix 10

L of inhibitor solution with 80 -

Initiation: Add 10

L of substrate (1 mM stock). -

Measurement: Monitor the release of p-nitroaniline (pNA) continuously at 405 nm for 10 minutes using a microplate reader.

-

Analysis: Plot the residual enzyme activity (%) vs. log[Inhibitor]. Fit the data to a sigmoidal dose-response equation to calculate

.

Expected Data Profile:

| Parameter | Representative Value (Class Average) | Interpretation |

| 10 – 100 nM | Highly potent inhibition. | |

| Rapid onset of inhibition. | ||

| > 1 hour | Long residence time (stable complex). | |

| Selectivity | > 500-fold vs. Trypsin | High specificity for Elastase due to valine-like mimicry. |

References

-

Teshima, T., et al. (1982). "Inhibition of Human Leukocyte Elastase by 2-Substituted-4H-3,1-benzoxazin-4-ones." Journal of Medicinal Chemistry.

-

Neumann, U., et al. (2001). "The benzoxazinone class of serine protease inhibitors: Synthesis and structure-activity relationships." Current Medicinal Chemistry.

-

Gütschow, M., et al. (1999). "2-Amino-4H-3,1-benzoxazin-4-ones as inhibitors of C1r serine protease." Bioorganic & Medicinal Chemistry.

-

PubChem Compound Summary. (2023). "2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (CID 135498-43-0)."[3] National Center for Biotechnology Information.

-

Hedayatullah, M. (1981). "Synthesis of 2-alkoxy-4H-3,1-benzoxazin-4-ones via imidate intermediates." Journal of Heterocyclic Chemistry.

Sources

Methodological & Application

Application Note: Synthesis of Quinazolin-4(3H)-ones via Aminolysis of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

This Application Note provides a rigorous, field-validated protocol for the reaction of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one with primary amines. This reaction is a critical pathway in medicinal chemistry for synthesizing 2-ethoxy-6-methyl-3-substituted-quinazolin-4(3H)-ones , a scaffold known for potent biological activities including antimicrobial, anticancer, and anti-inflammatory properties.

Abstract & Principle

The reaction of 2-ethoxy-6-methyl-3,1-benzoxazin-4-one with primary amines is a nucleophilic substitution-cyclization cascade. Unlike simple acylations, this transformation involves a "hetero-ring switching" mechanism. The amine nucleophile attacks the electrophilic C-4 carbonyl center of the benzoxazinone, leading to ring opening. This is followed by an intramolecular cyclization where the amide nitrogen displaces the ring oxygen (as water/hydroxide equivalent), resulting in the thermodynamically stable quinazolin-4(3H)-one core. Crucially, under controlled conditions, the 2-ethoxy group is retained , providing a unique functional handle for further diversification.

Reaction Scheme

The general transformation is depicted below:

Substrate: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one

Reagent: Primary Amine (

[1]

Experimental Protocol

Materials & Reagents[2][3]

-

Substrate: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (Purity >95%)

-

Nucleophile: Primary Amine (e.g., Aniline, Benzylamine, Ethanolamine, Hydrazine hydrate)

-

Solvent: Absolute Ethanol (EtOH) or Pyridine (for less reactive amines)

-

Catalyst (Optional): Fused Sodium Acetate (if using Acetic Acid solvent) or Triethylamine (TEA)

Standard Procedure (Ethanol Reflux)

This method is preferred for aliphatic and electron-rich aromatic amines.

-

Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (1.0 mmol, 205 mg) in Absolute Ethanol (15 mL).

-

Addition: Add the Primary Amine (1.0 - 1.2 mmol) dropwise to the stirring solution at room temperature.

-

Note: A slight excess (1.1 eq) ensures complete consumption of the benzoxazinone.

-

-

Reaction: Attach a reflux condenser and heat the mixture to reflux (

) for 3–6 hours .-

Monitoring: Monitor progress via TLC (System: Hexane:Ethyl Acetate 3:1). The starting material (

) should disappear, and a more polar product spot should appear.

-

-

Workup:

-

Concentrate the reaction mixture to

mL under reduced pressure. -

Pour the concentrate into Ice-Water (50 mL) with vigorous stirring.

-

Acidification (Optional): If using basic amines, acidify slightly with dilute HCl to neutralize excess amine, facilitating precipitation of the product.

-

-

Isolation: Filter the resulting precipitate using a Buchner funnel. Wash the solid with cold water (

mL) and cold ethanol ( -

Purification: Recrystallize the crude solid from Ethanol or DMF/Water to obtain the pure quinazolinone.

Alternative Procedure (Fusion/Solvent-Free)

Use this for sterically hindered or weakly nucleophilic aromatic amines.

-

Mix 1.0 mmol of benzoxazinone and 1.5 mmol of the amine in a reaction tube.

-

Heat the mixture in an oil bath at 120–140°C for 1–2 hours.

-

Cool to room temperature. Triturate the residue with Ethanol to induce crystallization.

-

Filter and recrystallize as above.

Mechanistic Insights

Understanding the mechanism is vital for troubleshooting. The reaction proceeds via a Ring Opening-Ring Closure (RORC) sequence.

-

Nucleophilic Attack: The amine nitrogen attacks the carbonyl carbon (C-4) of the benzoxazinone. This is the "harder" electrophilic center compared to the C-2 imidate carbon.

-

Ring Opening: The C-O bond of the lactone cleaves, generating an acyclic N-acyl anthranilimidate intermediate.

-

Recyclization: The amide nitrogen of the new chain attacks the C-2 carbon (imidate), displacing the original ring oxygen (likely as water after proton transfer).

-

Retention of Ethoxy Group: The 2-ethoxy group is a leaving group potential, but under neutral/mildly basic reflux conditions, the ring oxygen is a better leaving group during the cyclization step, preserving the 2-ethoxy motif in the final quinazolinone [1, 2].

Data Analysis & Expected Results

The following table summarizes expected outcomes for various amine classes based on literature precedents for 2-ethoxy-benzoxazinones [3, 4].

| Amine Type | Example | Reaction Time | Solvent | Expected Yield | Product Appearance |

| Aliphatic | Ethanolamine | 3 h | Ethanol | 75-85% | White/Pale Yellow Crystals |

| Aromatic | Aniline | 4-6 h | Ethanol | 65-75% | Yellow/Brown Solid |

| Hydrazine | Hydrazine Hydrate | 2-3 h | Ethanol | 80-90% | White Needles (3-amino derivative) |

| Steric | o-Toluidine | 6 h | Pyridine | 50-60% | Dark Brown Solid |

Characterization Checklist

-

IR Spectroscopy: Look for the disappearance of the benzoxazinone lactone carbonyl (

) and appearance of the quinazolinone amide carbonyl ( -

1H NMR:

-

Retention of Ethoxy signals: Triplet at

ppm, Quartet at -

Appearance of N-Substituent signals (e.g., aromatic protons or alkyl chains).

-

Methyl group on ring: Singlet at

ppm.

-

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete ring closure (Intermediate trapped). | Increase reaction time or switch to higher boiling solvent (e.g., n-Butanol or Pyridine). |

| Loss of Ethoxy Group | Aminolysis at C-2 (Displacement of OEt). | Use strictly 1:1 stoichiometry. Avoid excessive heating with highly nucleophilic amines. |

| Oily Product | Impurities or solvent retention. | Triturate oil with cold diethyl ether or hexane. Recrystallize from EtOH/Water. |

| Starting Material Remains | Low nucleophilicity of amine. | Add a catalyst (TEA or NaOAc) or use the fusion method (Method 3.3). |

References

-

El-Hashash, M. A., et al. (2013).[1] Use of 2-Ethoxy(4H)-3,1-benzoxazin-4-one as a Precursor for Synthesis of Quinazoline and Quinazolinone Starting Materials. Chemical and Process Engineering Research.

-

El-Hashash, M. A., & El-Badry, Y. A. (2013).[1] Synthesis of Dynamic 2-Ethoxycarbonyl-4H-3,1-Benzoxazin-4-one and its Behavior Towards Nitrogen Nucleophiles. International Journal of Modern Organic Chemistry.

-

Soliman, F. M., et al. (2013). The Uses of 2-Ethoxy-(4H)-3,1-benzoxazin-4-one in the Synthesis of Some Quinazolinone Derivatives of Antimicrobial Activity. Molecules.

-

Yu, X., et al. (2018).[2] Synthesis of Quinazolin-4(3H)-ones via the Reaction of 2-Halobenzamides with Nitriles. Journal of Organic Chemistry. [2]

Sources

Application Note: 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one in Antimicrobial Agent Synthesis

This Application Note is designed for researchers in medicinal chemistry and drug discovery, specifically focusing on the synthesis and application of 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one as a versatile synthon for antimicrobial quinazolinone derivatives.

Executive Summary

2-Ethoxy-6-methyl-3,1-benzoxazin-4-one serves as a "dynamic synthon" in the synthesis of fused heterocyclic systems, particularly quinazolin-4(3H)-ones. Its unique reactivity stems from the 2-ethoxy imidate moiety, which acts as a tunable leaving group or a stable substituent depending on the nucleophile and reaction conditions. This guide details the synthesis of this core scaffold from 2-amino-5-methylbenzoic acid and its subsequent conversion into broad-spectrum antimicrobial agents active against Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria.

Chemical Specifications & Properties[1][2][3][4][5][6]

| Property | Specification |

| Compound Name | 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one |

| Precursor | 2-Amino-5-methylbenzoic acid (5-Methylanthranilic acid) |

| Molecular Formula | C₁₁H₁₁NO₃ |

| Molecular Weight | 205.21 g/mol |

| Key Functional Group | Cyclic Imidate (–N=C(OEt)–O–) |

| Reactivity Profile | Susceptible to nucleophilic attack at C2 (displacement) and C4 (ring opening). |

| Storage | Moisture sensitive; store under inert atmosphere at 4°C. |

Synthesis Protocol: The Core Scaffold

Rationale

The synthesis utilizes ethyl chloroformate as both a cyclizing agent and the source of the ethoxy moiety. Pyridine acts as the base and solvent, facilitating the formation of the N-ethoxycarbonyl intermediate which subsequently cyclizes.

Materials

-

Precursor: 2-Amino-5-methylbenzoic acid (0.01 mol)

-

Reagent: Ethyl chloroformate (0.04 mol, 4 equiv.)

-

Solvent/Base: Dry Pyridine (30 mL)

-

Workup: Ice-cold water (HCl acidified)

Step-by-Step Procedure

-

Preparation: Dissolve 0.01 mol of 2-amino-5-methylbenzoic acid in 30 mL of dry pyridine in a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube.

-

Addition: Cool the solution to 0–5°C in an ice bath. Add ethyl chloroformate (0.04 mol) dropwise over 20 minutes with constant stirring. Caution: Exothermic reaction.

-

Reflux: Once addition is complete, heat the mixture to reflux (approx. 115°C) for 3 hours. Monitor reaction progress via TLC (Solvent system: Benzene/Acetone 9:1).

-

Precipitation: Cool the reaction mixture to room temperature and pour into 200 mL of ice-cold water containing 5 mL of concentrated HCl (to neutralize pyridine).

-

Isolation: A solid precipitate will form. Filter the solid under vacuum.[1][2]

-

Purification: Wash the solid repeatedly with cold water to remove pyridine salts. Recrystallize from absolute ethanol.

-

Yield/Characterization: Expect a yield of ~75–85%.

-

IR Spectrum: Look for characteristic bands at ~1750 cm⁻¹ (C=O, lactone) and ~1630 cm⁻¹ (C=N).

-

Application Protocol: Synthesis of Antimicrobial Quinazolinones

The core benzoxazinone reacts with nitrogen nucleophiles (amines, hydrazines) to form quinazolin-4(3H)-ones. Two primary pathways are utilized for drug development.

Pathway A: Synthesis of 3-Amino-quinazolinones (Pharmacophore Linker)

This pathway creates a hydrazine-functionalized ring, ideal for creating Schiff base antibiotics.

-

Reactants: Mix 2-Ethoxy-6-methyl-3,1-benzoxazin-4-one (0.01 mol) and Hydrazine Hydrate (0.01 mol) in 30 mL of absolute ethanol.

-

Reaction: Reflux for 3–4 hours. The solution typically changes color (yellow to orange).

-

Mechanism: The hydrazine attacks the C4 carbonyl, opening the ring. The intermediate recyclizes, expelling ethanol.

-

Isolation: Concentrate the solvent to half volume and cool. Filter the crystals of 3-amino-6-methylquinazolin-4(3H)-one .

Pathway B: Synthesis of 2,3-Disubstituted Quinazolinones

This pathway retains the 2-ethoxy group or substitutes it, depending on steric hindrance and temperature.

-

Reactants: Mix Benzoxazinone (0.01 mol) with a primary aromatic amine (e.g., p-toluidine, 0.01 mol) in 30 mL glacial acetic acid or ethanol.

-

Reaction: Reflux for 6–8 hours.

-

Product: Formation of 2-ethoxy-6-methyl-3-(p-tolyl)quinazolin-4(3H)-one .

-

Note: If the reaction is performed at higher temperatures (fusion) or with excess amine, the 2-ethoxy group may be displaced by the amine, leading to a 2,3-diamino substituted system.

-

Mechanistic Visualization